4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

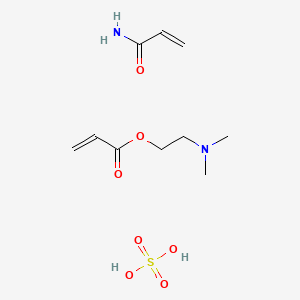

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt (4-ADPA) is an important organic compound used in a variety of scientific research applications. It is a widely used reagent in the synthesis of various compounds and is known for its high solubility and stability. 4-ADPA has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of enzyme kinetics, and as a reagent in the analysis of organic compounds.

Aplicaciones Científicas De Investigación

Nucleoside Synthesis

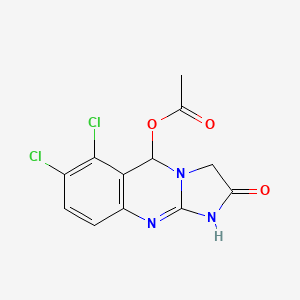

A study by Jungmann and Pfleiderer (2009) explored the synthesis of 4-amino-7(8H)pteridinone-N8-nucleosides, which are structural analogs of adenosine. They utilized various 4-amino-7(8H)pteridones for glycosylation with 1-chloro-2′-deoxy-D-ribofuranose derivatives, forming N8-2′-deoxy-D-ribofuranosides. These compounds can be seen as 2′-deoxyadenosine analogs, indicating potential applications in therapeutic agents or biochemical research (Jungmann & Pfleiderer, 2009).

Reactivity with Nucleophilic Agents

Research by Albert and McCormack (1973) delved into the reactivity of pteridin-4-one (a related compound) with nucleophilic agents like sodium hydrogen sulphite, demonstrating various adduct formations. This study highlights the chemical reactivity of pteridine derivatives, which could be leveraged in synthetic chemistry or material science applications (Albert & McCormack, 1973).

Mass Spectral Analysis

Williams and Ayling (1973) used mass spectrometry to analyze the structure and purity of substituted pteridines, including their reduced forms, which exhibit cofactor and inhibitory properties with certain enzymes. This work is crucial for understanding the structural aspects and potential biochemical roles of these compounds (Williams & Ayling, 1973).

Fluorescence Characterization

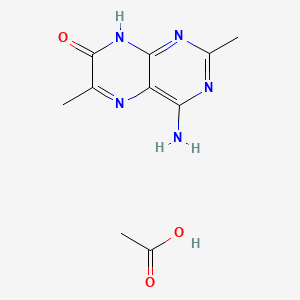

Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP), demonstrating their utility in studying DNA interactions through fluorescence changes. This suggests their use in bioanalytical applications, particularly in understanding nucleic acid dynamics and interactions (Hawkins et al., 2001).

Propiedades

IUPAC Name |

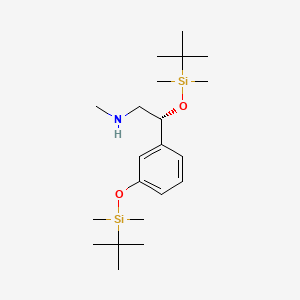

acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAULFDZHYCVLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

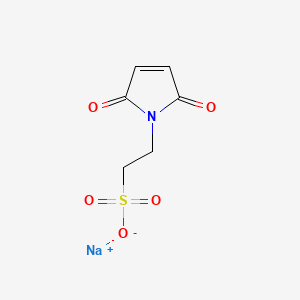

CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675577 |

Source

|

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216876-53-7 |

Source

|

| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

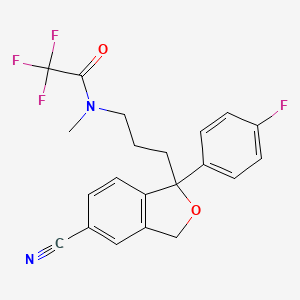

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)